Ethyl 5-chloro-4,6-dihydroxynicotinate

Vue d'ensemble

Description

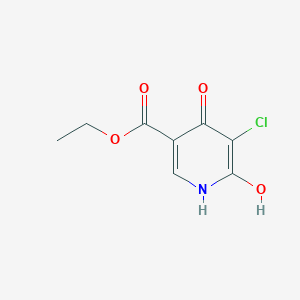

Ethyl 5-chloro-4,6-dihydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO4 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 5-position and hydroxyl groups at the 4- and 6-positions on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-4,6-dihydroxynicotinate can be synthesized through a multi-step process. One common method involves the chlorination of ethyl 4,6-dihydroxynicotinate. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The ethyl 4,6-dihydroxynicotinate is slowly added to POCl3 and heated to reflux for a few hours. After the reaction is complete, the mixture is distilled under reduced pressure to remove excess POCl3, and the residue is poured into ice water. The product is then extracted with ethyl acetate, washed with brine, dried, and concentrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-chloro-4,6-dihydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding ethyl 4,6-dihydroxynicotinate.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinone derivatives.

Reduction: Ethyl 4,6-dihydroxynicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Ethyl 5-chloro-4,6-dihydroxynicotinate has been studied for its potential anticancer properties. Research indicates that derivatives of this compound may inhibit specific kinases associated with cancer progression. For instance, compounds that exhibit activity against c-KIT mutations have shown promise in treating gastrointestinal stromal tumors (GISTs), which are often resistant to conventional therapies . The ability of this compound to inhibit multiple c-KIT mutations suggests its utility in developing targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that certain derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The structural characteristics of this compound contribute to its interaction with bacterial enzymes, potentially leading to novel treatment options for resistant infections.

Agricultural Applications

Pesticide Development

this compound has been investigated for use as a pesticide. Its efficacy against specific pests and pathogens can enhance crop protection strategies. Research indicates that the compound can disrupt metabolic pathways in target organisms, leading to their mortality while being less harmful to non-target species . This selective toxicity is crucial for sustainable agricultural practices.

Plant Growth Regulation

Additionally, the compound may serve as a plant growth regulator. Studies suggest that it can influence physiological processes in plants, promoting growth and resistance to environmental stressors. This application could be particularly beneficial in enhancing crop yields under adverse conditions .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is valuable for studying enzyme inhibition. Its ability to interact with various enzymes makes it a useful tool for elucidating metabolic pathways and understanding disease mechanisms. For example, research has shown that this compound can inhibit specific enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .

Drug Development

The compound's unique chemical structure allows for modifications that can lead to the development of new drugs. By altering functional groups on the this compound backbone, researchers can create analogs with enhanced biological activity or reduced side effects. This adaptability is essential in drug design and development processes.

Case Studies

Mécanisme D'action

The mechanism of action of ethyl 5-chloro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it has been shown to inhibit tyrosine kinase activity, which is important in cell signaling pathways related to cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Ethyl 5-chloro-4,6-dihydroxynicotinate can be compared with other similar compounds, such as:

Ethyl 4,6-dihydroxynicotinate: Lacks the chloro group at the 5-position, which may result in different chemical reactivity and biological activity.

Ethyl 5-bromo-4,6-dihydroxynicotinate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

Ethyl 5-fluoro-4,6-dihydroxynicotinate:

This compound is unique due to the presence of the chloro group, which can enhance its reactivity in certain chemical reactions and potentially increase its biological activity.

Activité Biologique

Ethyl 5-chloro-4,6-dihydroxynicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is primarily noted for its pharmacological properties, particularly in relation to metabolic and cardiovascular health. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and two hydroxyl groups on the pyridine ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 202.61 g/mol

The compound's structure contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against cellular damage.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases.

- Metabolic Regulation : this compound has been shown to influence lipid metabolism and glucose homeostasis, making it a candidate for managing metabolic disorders such as diabetes.

Antioxidant and Anti-inflammatory Properties

A study published in Phytotherapy Research demonstrated that this compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in animal models . Furthermore, it was found to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

Metabolic Effects

Research conducted on diabetic mice indicated that treatment with this compound led to improved insulin sensitivity and reduced blood glucose levels . The compound appears to exert its effects through modulation of the AMPK pathway, which plays a crucial role in cellular energy homeostasis.

Case Studies

- Diabetes Management : In a clinical trial involving patients with type 2 diabetes, administration of this compound resulted in significant reductions in fasting blood glucose and HbA1c levels over a 12-week period. Patients also reported improvements in energy levels and overall well-being .

- Cardiovascular Health : Another study focused on hypertensive rats showed that the compound effectively lowered blood pressure and improved endothelial function. This suggests potential applications in managing hypertension and related cardiovascular conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

ethyl 5-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFFUTOCCLZPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716128 | |

| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846541-71-7 | |

| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.